2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine
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Overview
Description
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine is an organic compound with the molecular formula C14H10BrClN It is characterized by the presence of a bromine atom, a chlorophenyl group, and a phenylethen-1-imine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine typically involves the reaction of 4-chloroaniline with 2-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the imine group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)benzamide
- N-(4-Bromo-phenyl)-2-chloro-benzamide
Comparison
Compared to similar compounds, 2-Bromo-N-(4-chlorophenyl)-2-phenylethen-1-imine is unique due to its specific structural features, such as the presence of the phenylethen-1-imine moiety. This structural difference may confer distinct chemical and biological properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
79870-03-4 |
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Molecular Formula |
C14H9BrClN |
Molecular Weight |
306.58 g/mol |
InChI |
InChI=1S/C14H9BrClN/c15-14(11-4-2-1-3-5-11)10-17-13-8-6-12(16)7-9-13/h1-9H |
InChI Key |
IXIJLAOAMIJHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=NC2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
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